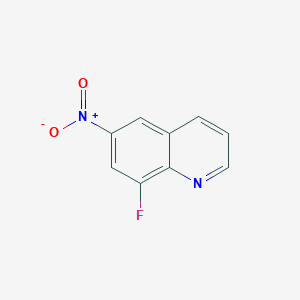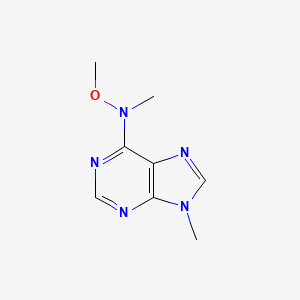
8-Fluoro-6-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-6-nitroquinoline is a fluorinated derivative of quinoline, a nitrogen-based heterocyclic aromatic compound The incorporation of fluorine and nitro groups into the quinoline structure enhances its biological activity and provides unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6-nitroquinoline typically involves the fluorination and nitration of quinoline derivatives. One common method includes the direct fluorination of 6-nitroquinoline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another approach involves the nitration of 8-fluoroquinoline using nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of eco-friendly and sustainable methods, such as microwave-assisted synthesis and solvent-free reactions, is also being explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Fluoro-6-nitroquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 8-Fluoro-6-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Fluoro-6-nitroquinoline has a wide range of applications in scientific research, including:
Medicine: Explored for its antibacterial, antineoplastic, and antiviral properties.
Industry: Utilized in the production of liquid crystals and as a component in cyanine dyes.
Wirkmechanismus
The mechanism of action of 8-Fluoro-6-nitroquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to target enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
6-Fluoroquinoline: Another fluorinated quinoline derivative with similar chemical properties but lacking the nitro group.
8-Nitroquinoline: A nitro-substituted quinoline without the fluorine atom.
5,8-Difluoroquinoline: A quinoline derivative with two fluorine atoms at positions 5 and 8.
Uniqueness: 8-Fluoro-6-nitroquinoline is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H5FN2O2 |
|---|---|
Molekulargewicht |
192.15 g/mol |
IUPAC-Name |
8-fluoro-6-nitroquinoline |
InChI |
InChI=1S/C9H5FN2O2/c10-8-5-7(12(13)14)4-6-2-1-3-11-9(6)8/h1-5H |
InChI-Schlüssel |
OFWJQKHUTOLSDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CC(=C2N=C1)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B11903564.png)

![2-Chlorothiazolo[5,4-c]pyridine-7-carbonitrile](/img/structure/B11903570.png)










